![molecular formula C10H11N3O3 B2562786 Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate CAS No. 2104165-64-0](/img/structure/B2562786.png)
Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C10H11N3O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate typically involves the reaction of appropriate pyrazole and pyridazine derivatives under controlled conditions. One common method includes the condensation of 6-methoxypyrazole-3-carboxylic acid with ethyl hydrazinecarboxylate in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridazine oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
Kinase Inhibition
One of the primary applications of ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is its role as a selective inhibitor of protein kinases. A study highlighted its effectiveness against human kinases, such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDK) 2 and 4. The compound was identified through high-throughput screening of known kinase inhibitors, demonstrating significant selectivity for Trypanosoma brucei, the causative agent of human African trypanosomiasis, over human kinases .
Table 1: Kinase Inhibition Activity of this compound
Kinase Target | Inhibition Potency (IC50) | Selectivity Ratio |
---|---|---|
GSK-3β | Low µM | High |
CDK-2 | Moderate µM | Moderate |
CDK-4 | Moderate µM | Moderate |
T. brucei Kinase | Sub-nanomolar | Very High |
This selectivity suggests that this compound could be a promising candidate for further development into therapeutics targeting specific diseases while minimizing side effects associated with broader kinase inhibition.
Anti-Bacterial Activity
Recent investigations have also explored the compound's potential as an anti-bacterial agent. Its structural analogs have been studied for their ability to inhibit the FtsZ protein in Streptococcus pneumoniae, a critical target due to rising antibiotic resistance in this pathogen. The compound's mechanism involves disrupting cell division by binding to the FtsZ protein, leading to bacterial growth inhibition without affecting other bacterial strains .
Table 2: Anti-Bacterial Efficacy of this compound Analogues
Compound Name | Target Bacteria | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl 6-methoxy... | Streptococcus pneumoniae | <10 | FtsZ Inhibition |
Other Analogs | Various | >50 | Non-specific |
Case Study: Treatment of Human African Trypanosomiasis
In a preclinical study, a derivative of this compound was tested in mice infected with T. brucei. The results showed significant reductions in parasitemia levels, indicating effective treatment potential. However, some toxicity was observed at higher doses, necessitating further optimization to improve safety profiles while maintaining efficacy .
Case Study: Development of Narrow-Spectrum Antibiotics
Another study focused on the design of narrow-spectrum antibiotics targeting Streptococcus pneumoniae. The docking studies revealed that this compound and its derivatives could effectively bind to unique residues on the FtsZ protein, providing a basis for specificity against this pathogen while sparing other bacteria .
Mécanisme D'action
The mechanism of action of ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: Known for its wide range of pharmacological activities, including antimicrobial and anticancer properties.
Pyridazinone: Exhibits various biological activities such as anti-inflammatory and antiplatelet effects.
Uniqueness
Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate stands out due to its unique structural features, which confer specific biological activities not commonly found in other pyridazine derivatives.
Activité Biologique
Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and infectious diseases. This article delves into the compound's biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and its potential as an antimicrobial agent.
Chemical Structure and Properties
This compound features a pyrazolo-pyridazine scaffold, which is known for its diverse biological activities. The presence of the ethyl carboxylate group at position 6 is critical in enhancing the compound's cytotoxic properties. This structure allows for interaction with various biological targets, including kinases and other proteins involved in cell proliferation and survival.
Kinase Inhibition
Research indicates that compounds within the pyrazolo[1,5-b]pyridazine class exhibit inhibitory effects on several kinases, which are pivotal in cancer cell signaling pathways. Specifically, this compound has shown activity against:
- Glycogen Synthase Kinase 3β (GSK-3β)
- Cyclin Dependent Kinases (CDK) 2 and 4
These kinases are essential for cell cycle regulation and apoptosis; thus, their inhibition can lead to reduced cancer cell proliferation and increased apoptosis .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A549 | 2.73 | Induction of apoptosis |
MCF-7 | 1.23 | Cell cycle arrest in G0/G1 phase |
HeLa | 1.06 | Inhibition of kinase activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity against these cancer types .
Study on Anticancer Activity
In a study assessing the anticancer potential of pyrazolo[1,5-b]pyridazines, this compound was found to induce late apoptosis in A549 cells through flow cytometry analysis. The study revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic cells .
Antimicrobial Activity
Another area of investigation is the antimicrobial properties of this compound. Preliminary studies suggest that derivatives of pyrazolo-pyridazines may exhibit selective antibacterial activity against specific pathogens. For instance, related compounds have shown efficacy against Streptococcus pneumoniae, indicating potential for further development as narrow-spectrum antibiotics .
Propriétés
IUPAC Name |
ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(14)7-6-11-13-8(7)4-5-9(12-13)15-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTAQSZIFTXWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=NN2N=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.